molecular formula C19H20N6O B14955786 [3-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[3-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14955786
M. Wt: 348.4 g/mol
InChI Key: HTRPQKXZCXOPRL-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: is a complex organic compound that features a tetrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reactions: The final step involves coupling the tetrazole and piperazine moieties through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrazole and piperazine-containing molecules.

Biology

In biological research, 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-tetrazol-1-yl)phenylmethanone: Lacks the methyl group on the tetrazole ring.

    3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Contains a methyl group on the piperazine ring.

    3-(5-methyl-1H-tetrazol-1-yl)phenylethanone: Has an ethanone group instead of a methanone group.

Uniqueness

The presence of both the tetrazole and piperazine moieties in 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone makes it unique. The methyl group on the tetrazole ring can influence its reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

[3-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-5-6-16(14-18)19(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3

InChI Key

HTRPQKXZCXOPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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